molecular formula C11H12ClFN2O B2616919 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266690-85-0

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B2616919
CAS RN: 1266690-85-0
M. Wt: 242.68
InChI Key: NTUKKUMFOTWXQA-UHFFFAOYSA-N
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Description

Tryptamine hydrochloride is a laboratory chemical . It’s also known as 3-(2-Aminoethyl)indole hydrochloride .


Synthesis Analysis

Tryptamine is used in multi-layered analysis, used to differentiate and identify biogenic amines . It’s also used in the synthesis of indole ring-terminated thiol, ω-mercaptooctyltryptamide .


Molecular Structure Analysis

The molecular structure of Tryptamine hydrochloride can be represented as NCCc1c[nH]c2ccccc12 .


Physical And Chemical Properties Analysis

Tryptamine hydrochloride is a beige powder . It’s soluble in water at a concentration of 1 g/L at 20 °C .

Scientific Research Applications

Antibacterial Applications

Compounds structurally related to "3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride" have demonstrated potent antibacterial activities. For instance, derivatives with specific substituents have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibacterial agents, indicating their potential as novel antibacterial drugs (Kuramoto et al., 2003).

Fluorophore Synthesis for Biological Applications

The synthesis of N-aryl-2-aminoquinolines and their derivatives, which share a similar core structure with "this compound," has been explored for their luminescence properties. These compounds are synthesized from reactions between chloroquinoline and anilines, yielding fluorophores with varying quantum yields based on the substituent groups. Their fluorescence behavior makes them potential candidates for studying various biological systems, highlighting their importance in biochemistry and medicine (Hisham et al., 2019).

Antimalarial Activity

The exploration of 4-aminoquinoline derivatives, which include the "this compound" scaffold, has been significant in the search for new antimalarial agents. These compounds have been shown to exhibit activity against chloroquine-susceptible and -resistant Plasmodium falciparum, with structural modifications at the 7-position enhancing their antimalarial efficacy. This research underscores the potential of such derivatives in developing more effective antimalarial therapies (De et al., 1998).

Safety and Hazards

Tryptamine hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It’s structurally similar to tryptamine , which is known to interact with various neurotransmitter systems, including the serotonin and dopamine systems . Therefore, it’s plausible that 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride may interact with similar targets.

Mode of Action

Based on its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine and its derivatives are known to induce the release of catecholamines , suggesting that this compound might have a similar effect.

Biochemical Pathways

Similar compounds like tryptamine are known to be involved in various neurotransmitter systems, including the dopamine system . Therefore, it’s plausible that this compound may affect similar pathways, leading to downstream effects on neurotransmission.

Pharmacokinetics

Similar compounds like tryptamine are known to be metabolized by enzymes like monoamine oxidase (mao) and catechol-o-methyltransferase (comt) . These properties could potentially impact the bioavailability of this compound.

Result of Action

Based on its structural similarity to tryptamine , it may have similar effects, such as inducing the release of catecholamines , which can have various effects on cellular function and communication.

properties

IUPAC Name

3-(2-aminoethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O.ClH/c12-9-2-1-7-5-8(3-4-13)11(15)14-10(7)6-9;/h1-2,5-6H,3-4,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUKKUMFOTWXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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